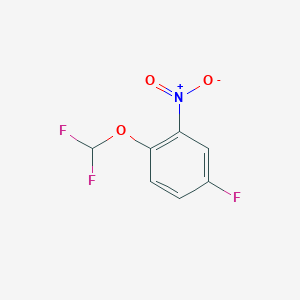

1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene

Beschreibung

Eigenschaften

IUPAC Name |

1-(difluoromethoxy)-4-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-4-1-2-6(14-7(9)10)5(3-4)11(12)13/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAHCVYYHHVFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214349-53-7 | |

| Record name | 2-(Difluoromethoxy)-5-fluoronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene: A Multifunctional Building Block for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene, a strategically important intermediate for researchers, medicinal chemists, and professionals in drug development. While a specific CAS Number for this isomer is not uniformly cited across major chemical databases, its structural analogue, 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene, highlights its relevance in synthetic chemistry.[1] This document elucidates its physicochemical properties, proposes a logical synthetic pathway, and explores its versatile reactivity. We will delve into the mechanistic principles behind its utility, focusing on the synergistic effects of the difluoromethoxy, fluoro, and nitro moieties that make it a valuable scaffold for creating novel therapeutic agents. Detailed experimental protocols and safety directives are provided to ensure both effective and safe handling in a laboratory setting.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing drug-like properties. The difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable motif, acting as a lipophilic hydrogen bond donor that can significantly enhance metabolic stability and cell permeability.[2] When combined with a nitro group and an additional fluorine atom on a benzene ring, as in 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene, the resulting molecule is primed for a variety of synthetic transformations critical to drug discovery.

This guide serves as a comprehensive resource on this trifunctionalized aromatic compound. Its value lies in three key features:

-

The Difluoromethoxy Group: A bioisostere for other functionalities that improves pharmacokinetic profiles.[2]

-

The Nitro Group: A powerful electron-withdrawing group that activates the aromatic ring for nucleophilic substitution and serves as a synthetic handle for conversion into a versatile amino group.[2][3]

-

The Fluoro Group: A metabolically stable substituent that can modulate pKa and binding interactions, and also act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[4]

We will explore how these components function in concert, providing chemists with a powerful tool for generating diverse libraries of bioactive compounds.

Physicochemical and Spectroscopic Profile

While specific experimental data for this exact isomer is sparse, we can deduce its key properties based on its structure and data from closely related analogues.

| Property | Predicted/Estimated Value | Justification / Comparative Data Source |

| CAS Number | Not consistently available in public databases | The isomeric name 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene is cited in scientific literature.[1] |

| Molecular Formula | C₇H₄F₃NO₃ | Derived from the chemical structure. |

| Molecular Weight | 207.11 g/mol | Calculated from the molecular formula. |

| Appearance | Light yellow liquid or low-melting solid | Analogous compounds like 1-(Difluoromethoxy)-2-nitrobenzene are described as light yellow liquids.[2] 2,4-Difluoronitrobenzene is a yellow liquid with a melting point of 9-10 °C.[5] |

| Boiling Point | ~220-240 °C (at 760 mmHg) | Extrapolated from related structures. 1,2-Difluoro-4-nitrobenzene has a boiling point of 203-204 °C.[5][6] The added difluoromethoxy group would increase the boiling point. |

| Solubility | Soluble in common organic solvents (DMSO, DMF, Acetone) | Aromatic nitro compounds exhibit this general solubility profile.[3] |

Synthesis and Mechanistic Rationale

The most logical and industrially scalable synthesis of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene involves a two-step process starting from 4-fluorophenol. The causality behind this chosen pathway is based on established, high-yield transformations and the directing effects of the substituents.

Step 1: Difluoromethylation of 4-Fluorophenol

The initial step is the conversion of the phenolic hydroxyl group to a difluoromethoxy ether. This is typically achieved by reacting the corresponding phenoxide with a source of difluorocarbene, often generated in situ from reagents like chlorodifluoromethane (CHClF₂) under basic conditions.

-

Causality: The phenolic proton is acidic and is readily removed by a base (e.g., NaOH, KOH) to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic difluorocarbene. This method is preferred for its efficiency in forming the robust -OCHF₂ group. A patent describes a similar synthesis for difluoromethoxy nitrobenzene from nitrophenol and difluorochloromethane in an aqueous phase with a phase-transfer catalyst, demonstrating the industrial viability of this reaction type.[7]

Step 2: Regioselective Nitration

The second step is the electrophilic aromatic substitution (nitration) of the resulting 1-(difluoromethoxy)-4-fluorobenzene. The regiochemical outcome of this reaction is dictated by the electronic properties of the existing substituents.

-

Causality:

-

The difluoromethoxy group (-OCHF₂) is an ortho-, para-director, but it is deactivating due to the electron-withdrawing nature of the two fluorine atoms.

-

The fluoro group (-F) is also an ortho-, para-director and is deactivating.

-

Both groups will direct the incoming electrophile (the nitronium ion, NO₂⁺) to positions ortho and para relative to themselves. The position ortho to the -OCHF₂ group (C2) and ortho to the -F group (C3) are the most likely sites. Steric hindrance from the somewhat bulky -OCHF₂ group may favor substitution at the C2 position. Therefore, nitration of 1-(difluoromethoxy)-4-fluorobenzene is expected to yield the desired 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene as a major product. Standard nitrating conditions (a mixture of nitric acid and sulfuric acid) at controlled low temperatures are employed to prevent over-nitration and side reactions.[8]

-

Caption: Proposed two-step synthesis of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this building block stems from its capacity to undergo several key transformations, making it a versatile starting point for complex molecule synthesis.

A. Nucleophilic Aromatic Substitution (SNAr)

The benzene ring is electron-deficient due to the strong withdrawing effects of the nitro group. This electronic feature renders the ring susceptible to attack by nucleophiles.

-

Mechanism and Causality: The nitro group at the C2 position strongly activates the halogen at the C4 position for SNAr. A nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro group, which provides a significant stabilizing effect and lowers the activation energy for the reaction. Subsequent loss of the fluoride leaving group restores aromaticity. This reaction is a cornerstone of synthetic chemistry for building complex aryl ethers, amines, and thioethers.[9][10][11]

B. Reduction of the Nitro Group

The nitro group is readily reduced to an aniline under various conditions. This transformation is arguably the most powerful application of this building block.

-

Mechanism and Causality: Common reduction methods include catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reduction using metals in acid (e.g., SnCl₂, Fe, Zn in HCl).[12] The resulting 2-amino-1-(difluoromethoxy)-4-fluorobenzene is a highly valuable intermediate. The primary amine can be used in a vast array of subsequent reactions, including:

-

Amide bond formation (coupling with carboxylic acids).

-

Formation of sulfonamides.

-

Diazotization to form diazonium salts, which are precursors for Sandmeyer reactions.

-

Buchwald-Hartwig or Ullmann couplings to form C-N bonds.

-

This conversion effectively transforms the electron-withdrawing nitro group into an electron-donating amino group, completely altering the electronic character and reactivity of the aromatic ring for subsequent synthetic steps.[2]

Caption: Key synthetic transformations of the title compound.

Experimental Protocol: Reduction of the Nitro Group

This protocol provides a self-validating, field-proven method for the reduction of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene to the corresponding aniline using tin(II) chloride.

Objective: To synthesize 2-Amino-1-(difluoromethoxy)-4-fluorobenzene.

Materials:

-

1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

-

Ethanol (EtOH), absolute

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH), 10 M aqueous solution

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of starting material).

-

Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (4.0 eq) in one portion.

-

Initiation: Slowly add concentrated HCl (2.0 eq) dropwise. The reaction is exothermic; maintain control with an ice bath if necessary.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully basify the mixture by adding 10 M NaOH solution dropwise until the pH is >10. A thick white precipitate of tin salts will form.

-

Workup - Extraction: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

-

Workup - Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude aniline can be purified by column chromatography on silica gel if necessary.

Self-Validation: The successful conversion is confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, more polar product spot. Further confirmation is achieved via NMR spectroscopy (disappearance of the nitro-aromatic proton signals and appearance of signals corresponding to the aniline and a broad -NH₂ peak) and mass spectrometry (observation of the correct molecular ion for the product).

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet for this isomer is not widely available, the hazard profile can be reliably inferred from structurally related nitroaromatic and fluoroaromatic compounds.

GHS Hazard Classification (Anticipated):

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[13]

-

Skin Corrosion/Irritation: Causes skin irritation.[5]

-

Eye Damage/Irritation: Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity: May cause respiratory irritation.[5]

| Hazard Statement (Code) | Description | Precautionary Measures (Code) |

| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled | P261, P264, P270, P271, P280 |

| H315 | Causes skin irritation | P302+P352, P332+P313, P362+P364 |

| H319 | Causes serious eye irritation | P305+P351+P338, P337+P313 |

| H335 | May cause respiratory irritation | P304+P340, P312 |

Handling Protocols:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene stands as a testament to the power of strategic molecular design. The convergence of three distinct, high-value functional groups on a single aromatic ring creates a building block of exceptional versatility. Its ability to undergo clean, predictable transformations like nucleophilic aromatic substitution and nitro group reduction allows for the efficient construction of complex molecular architectures. For researchers in drug discovery and development, this compound offers a reliable and powerful starting point for accessing novel chemical space, ultimately accelerating the journey from lead identification to clinical candidates.

References

-

Exploring 4-(Difluoromethoxy)nitrobenzene: Properties and Applications. (URL: [Link])

- CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.

-

PubChem. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene. (URL: [Link])

-

MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (URL: [Link])

-

Ismail, F. M. D. (2002). Important fluorinated drugs in experimental and clinical use. JMU Scholarly Commons. (URL: [Link])

-

PubChem. 1,2-Difluoro-4-nitrobenzene. (URL: [Link])

-

PubChem. 2,4-Difluoronitrobenzene. (URL: [Link])

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. (URL: [Link])

-

PubChem. 1-Fluoro-2-nitrobenzene. (URL: [Link])

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (URL: [Link])

-

National Institutes of Health. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (URL: [Link])

-

Journal of the National Academy of Sciences of Belarus, Chemical Series. (2020). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. (URL: [Link])

-

ResearchGate. The reduction reaction of 1‐fluoro 2‐nitrobenzene. (URL: [Link])

-

Chemistry LibreTexts. (2020). 16.6: Nucleophilic Aromatic Substitution. (URL: [Link])

-

Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. (URL: [Link])

Sources

- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 1,2-Difluoro-4-nitrobenzene | C6H3F2NO2 | CID 123053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 1807175-82-1|1-(Difluoromethoxy)-2,3-difluoro-4-nitrobenzene|BLD Pharm [bldpharm.com]

Introduction: The Strategic Importance of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene

An In-depth Technical Guide to the Stability and Storage of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and advanced material science. Its utility as a synthetic building block stems from the unique interplay of its three key substituents. The difluoromethoxy (-OCF₂H) group is a valuable bioisostere for methoxy or hydroxyl groups, often introduced to enhance metabolic stability and fine-tune lipophilicity and binding interactions.[1][2] The strong carbon-fluorine bonds within this group confer significant resistance to oxidative metabolism, a critical attribute in drug design.[1][3] The nitro group (-NO₂) is a versatile synthetic handle that can be readily reduced to an amine, providing a gateway for a multitude of subsequent chemical transformations.[4] Furthermore, as a potent electron-withdrawing group, it activates the aromatic ring for nucleophilic aromatic substitution, a key reaction for building molecular complexity. The fluorine substituent at the 4-position also modulates the electronic properties of the ring and serves as a potential site for nucleophilic displacement. Understanding the inherent stability of this molecule and the conditions required for its proper storage is paramount to ensuring its integrity for research and development applications.

Part 1: A Deep Dive into Chemical Stability

The stability of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene is not absolute; it is a function of its molecular structure and its environment. While generally stable under recommended storage conditions, its reactivity profile suggests several potential degradation pathways.[5]

Inherent Structural Stability: The Role of the Difluoromethoxy Group

The -OCF₂H group is known for its robustness. The high bond energy of the C-F bond makes this moiety significantly more resistant to metabolic cleavage compared to a standard methoxy group (-OCH₃).[1][3] This intrinsic stability is a primary reason for its incorporation into pharmaceutical candidates. However, the overall stability of the molecule is dictated by the interplay of all its functional groups.

Potential Degradation Pathways

The primary drivers of potential degradation for this molecule are the electron-deficient nature of the nitroaromatic ring and the presence of a good leaving group (the fluorine atom).

-

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group, particularly from the ortho position, significantly activates the aromatic ring towards attack by nucleophiles. The fluorine atom at the para-position is an excellent leaving group in SNAr reactions. Therefore, exposure to even weak nucleophiles, such as water (hydrolysis) or alcohols, especially under basic conditions, can lead to the displacement of the fluoride ion. Strong bases are listed as incompatible materials for similar compounds.[6]

-

Reduction of the Nitro Group: The nitro group is susceptible to reduction to an amino group (-NH₂) by various reducing agents. While this is a synthetically useful transformation, unintentional exposure to reducing agents during storage or handling will lead to degradation of the starting material.

Visualization of Potential Degradation

The following diagram illustrates the most probable degradation pathways under adverse conditions.

Caption: Potential degradation pathways for 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene.

Part 2: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential to preserve the chemical integrity of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene and ensure the safety of laboratory personnel.

Quantitative Storage Parameters

The following table summarizes the recommended conditions for storing this compound, synthesized from safety data sheets of the target molecule and structurally related analogs.[5][6][9][10][11]

| Parameter | Recommended Condition | Rationale & In-Text Citation |

| Temperature | Cool, dry place (typically 2-8 °C for long-term storage) | Lower temperatures slow the rate of potential decomposition reactions. Keeping the environment dry prevents hydrolysis.[9][10][11] |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes contact with atmospheric moisture and oxygen, preventing potential hydrolysis and oxidative side reactions. |

| Light Exposure | Store in an amber or opaque container in the dark | Protects the compound from potential photolytic degradation, a known issue for some nitroaromatic compounds.[7] |

| Container | Tightly sealed, suitable, closed containers | Prevents ingress of moisture and other atmospheric contaminants.[5][6][12] Use original supplier packaging when possible. |

| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents | Avoids unwanted and potentially hazardous chemical reactions such as nucleophilic substitution or reduction of the nitro group.[6][10] |

Step-by-Step Handling Protocol

This protocol is designed to ensure safety and minimize contamination or degradation of the material.

-

Preparation: Work in a well-ventilated area, preferably within a certified chemical fume hood.[9] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (consult manufacturer data for suitability), and chemical splash goggles. A face shield may be required for larger quantities.[10]

-

Equilibration: Before opening, allow the container to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold solid, which could cause hydrolysis.

-

Dispensing: Open the container in the fume hood. Use clean, dry spatulas and glassware to dispense the required amount of the solid. Avoid creating dust.

-

Sealing: After dispensing, purge the container headspace with an inert gas (e.g., argon), and securely reseal the container cap.

-

Cleanup: Clean any spills immediately according to established laboratory procedures. Decontaminate spatulas and glassware.

-

Waste Disposal: Dispose of contaminated materials and excess chemicals in a designated, approved waste container, following all local and institutional regulations.[12]

Handling Workflow Diagram

Caption: Standard workflow for handling 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene.

Part 3: Exemplary Protocol for Forced Degradation Study

To rigorously assess the stability of a compound like 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene, a forced degradation study is performed. This involves subjecting the compound to a range of harsh conditions to identify potential degradation products and pathways. The following is a representative, self-validating protocol.

Objective: To identify the degradation profile of the target compound under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

-

Stock Solution Preparation:

-

Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions (run in parallel):

-

Acid Hydrolysis: Mix stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.

-

Base Hydrolysis: Mix stock solution with an equal volume of 0.1 M NaOH. Store at room temperature for 4 hours. Causality Note: Basic conditions are expected to be harsher due to enhanced nucleophilicity of OH⁻, hence the milder temperature.

-

Oxidative Degradation: Mix stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Store a sample of the solid compound and a sample of the stock solution at 80°C for 48 hours in the dark.

-

Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Control Samples:

-

Maintain a control sample of the stock solution, protected from light, at 2-8°C throughout the study for comparison.

-

-

Sample Analysis:

-

After the designated stress period, neutralize the acidic and basic samples.

-

Analyze all samples (stressed and control) by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.

-

The method must be validated to separate the parent compound from all significant degradation products.

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage of degradation.

-

Identify and, if possible, characterize the major degradation products using MS and other spectroscopic techniques. This self-validates the degradation pathways.

-

Conclusion

1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene is a robust and valuable synthetic intermediate, with its stability primarily influenced by the difluoromethoxy group. However, its utility is balanced by the inherent reactivity of the nitro-activated aromatic ring. The primary stability concerns are susceptibility to nucleophilic attack, particularly under basic conditions, and potential degradation under thermal or photolytic stress. By adhering to the stringent storage and handling protocols outlined in this guide—namely, storage in a cool, dry, dark environment under an inert atmosphere and away from incompatible chemicals—researchers can ensure the compound's integrity and obtain reliable, reproducible results in their scientific endeavors.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-(Difluoromethoxy)nitrobenzene: Properties and Applications. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-(Difluoromethoxy)-4-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Difluoro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Ni, C., & Hu, J. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7063-7103. Retrieved from [Link]

-

SESHA. (n.d.). Gas Handling. Retrieved from [Link]

-

De Bont, J. A. M., et al. (1998). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. Applied and Environmental Microbiology, 64(5), 1877–1880. Retrieved from [Link]

-

Gryn'ova, G., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Catalysis, 10(15), 8439–8453. Retrieved from [Link]

-

Air Products. (n.d.). Fluorine in Nitrogen. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

-

Verhoog, S., et al. (2022). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie International Edition, 61(10), e202113548. Retrieved from [Link]

-

European Industrial Gases Association. (n.d.). Code of practice compressed fluorine and mixtures with inert gases. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

-

Environmental Protection Agency Ireland. (n.d.). Complying with Regulations Controlling Fluorinated Greenhouse Gases and Ozone Depleting Substances. Retrieved from [Link]

-

The Automated Topology Builder (ATB) and Repository. (n.d.). 1-Fluoro-4-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-2-methoxy-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. fishersci.com [fishersci.com]

Unlocking New Frontiers in Drug Discovery and Materials Science: A Technical Guide to the Potential Research Applications of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene

Introduction: A Molecule of Latent Potential

In the landscape of modern chemical research, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention for its unique ability to modulate the physicochemical and biological properties of parent molecules, often enhancing metabolic stability and bioavailability.[1] This guide delves into the untapped research potential of a strategically functionalized aromatic compound: 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene . While direct literature on this specific molecule is nascent, its architecture, featuring a difluoromethoxy group, a nitro functionality, and a labile fluorine atom, presents a compelling platform for innovation in medicinal chemistry and materials science. This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining plausible synthetic pathways, predictable chemical reactivity, and promising avenues for future investigation.

Core Physicochemical and Safety Profile

Based on the well-documented properties of structurally related compounds, a physicochemical and safety profile for 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene can be reliably inferred.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₄F₃NO₃ | Based on chemical structure |

| Molecular Weight | 207.11 g/mol | Calculated from the molecular formula |

| Appearance | Likely a pale yellow solid or oil | Similar fluorinated nitroaromatic compounds exhibit this appearance |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) | Aromatic nature and presence of polar groups suggest this solubility profile |

| Reactivity | Highly susceptible to nucleophilic aromatic substitution (SNAr) at the C4-F position; the nitro group is readily reducible to an amine. | The strong electron-withdrawing effects of the nitro and difluoromethoxy groups activate the C4-fluorine for SNAr. The nitro group is a classic functionality for reduction. |

| Safety | Warning: Likely harmful if swallowed, in contact with skin, or inhaled. May cause skin and eye irritation. | Based on the safety data for analogous compounds like difluoronitrobenzene isomers.[2] |

Proposed Synthesis Pathway: A Roadmap to a Novel Building Block

A robust and scalable synthesis of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene is paramount to unlocking its research potential. While a specific protocol for this isomer is not yet published, a highly plausible two-step synthesis can be designed based on established methodologies for the synthesis of its precursors and the difluoromethoxylation of phenols.

Step 1: Synthesis of 4-Fluoro-2-nitrophenol

The key precursor, 4-fluoro-2-nitrophenol, can be synthesized via the nitration of 2-fluorophenol.[3]

Protocol:

-

Dissolve 2-fluorophenol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to -10°C using an ice-salt bath.

-

Slowly add 90% nitric acid (1.1 eq) dropwise, ensuring the reaction temperature is maintained at approximately -5°C.

-

After the addition is complete, continue stirring at 0°C for 1 hour.

-

Collect the resulting precipitate by filtration and wash with cold DCM.

-

Dissolve the solid in diethyl ether, wash with water, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent and recrystallize the crude product from methylcyclohexane to yield pure 4-fluoro-2-nitrophenol.

Step 2: Difluoromethoxylation of 4-Fluoro-2-nitrophenol

The introduction of the difluoromethoxy group can be achieved through reaction with a difluorocarbene precursor, such as sodium chlorodifluoroacetate, or by direct reaction with difluorochloromethane under phase-transfer catalysis conditions, as suggested by patent literature for similar nitrophenols.[4]

Protocol:

-

To a solution of 4-fluoro-2-nitrophenol (1.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) in a suitable solvent system (e.g., a biphasic mixture of an organic solvent and aqueous sodium hydroxide), introduce difluorochloromethane gas at a controlled rate.

-

Maintain the reaction temperature between 40-100°C with vigorous stirring for 1-40 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene.

Caption: Proposed two-step synthesis of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene.

Predicted Spectroscopic Data: Characterizing the Unknown

For researchers embarking on the synthesis of this novel compound, predictive spectroscopic data is invaluable for characterization. Based on the analysis of structurally similar compounds, the following 1H and 13C NMR spectral features are anticipated for 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene in CDCl₃.

Predicted ¹H NMR Spectrum

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | ~8.0 | dd | J(H-F) ≈ 8, J(H-H) ≈ 2 |

| H-5 | ~7.4 | ddd | J(H-H) ≈ 9, J(H-F) ≈ 4, J(H-H) ≈ 2 |

| H-6 | ~7.2 | dd | J(H-H) ≈ 9, J(H-F) ≈ 9 |

| -OCF₂H | ~6.6 | t | J(H-F) ≈ 74 |

Predicted ¹³C NMR Spectrum

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| C-1 (-OCF₂H) | ~150 | d | J(C-F) ≈ 250 |

| C-2 (-NO₂) | ~140 | s | - |

| C-3 | ~125 | d | J(C-F) ≈ 20 |

| C-4 (-F) | ~160 | d | J(C-F) ≈ 250 |

| C-5 | ~118 | d | J(C-F) ≈ 25 |

| C-6 | ~115 | d | J(C-F) ≈ 10 |

| -O CF₂H | ~115 | t | J(C-F) ≈ 260 |

Note: These are estimations and actual experimental values may vary. Online NMR prediction tools can provide further refinement.[5][6]

Potential Research Area 1: A Versatile Scaffold for Kinase Inhibitor Synthesis

The molecular architecture of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene is highly amenable to the synthesis of novel kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[7] Many kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the ATP-binding pocket.

The C4-fluorine atom is activated by the ortho-nitro group and the para-difluoromethoxy group, making it an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[8] This allows for the facile introduction of various amine nucleophiles. Subsequent reduction of the nitro group to an aniline provides a key functional handle for further elaboration into kinase inhibitor scaffolds.[9]

Proposed Research Workflow: Synthesis of a Novel Kinase Inhibitor Library

Caption: Workflow for the synthesis of a kinase inhibitor library.

Experimental Protocol: SNAr with Morpholine

-

To a round-bottom flask, add 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

-

Add dimethyl sulfoxide (DMSO) as the solvent.

-

Heat the reaction mixture to 120°C with stirring.

-

Monitor the reaction progress by TLC.

-

After completion (typically 4-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-morpholinyl derivative.

Potential Research Area 2: Development of Novel Agrochemicals

The incorporation of fluorinated moieties is a well-established strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability.[10] The difluoromethoxy group, in particular, can serve as a bioisosteric replacement for other functional groups, potentially leading to compounds with improved properties. The reactive handles on 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene make it an attractive starting material for the synthesis of novel herbicides, fungicides, and insecticides.

For example, the derived aniline (from nitro reduction) can be a precursor to sulfonylurea or triazolopyrimidine herbicides. Alternatively, SNAr reactions with sulfur or oxygen nucleophiles could lead to new classes of fungicides or insecticides.

Potential Research Area 3: Precursor for Advanced Materials

The electron-deficient nature of the aromatic ring in 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene, coupled with its potential for derivatization, makes it an interesting candidate for the synthesis of novel organic electronic materials. For instance, the derived diamine (after SNAr and nitro reduction) could be used as a monomer in the synthesis of high-performance polyimides or other polymers with unique thermal and electronic properties. The presence of the difluoromethoxy group could impart desirable characteristics such as increased solubility and modified dielectric properties.

Conclusion and Future Outlook

1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene stands as a promising, yet underexplored, chemical entity. Its strategic placement of reactive and modulating functional groups provides a versatile platform for the synthesis of a wide array of novel compounds. The proposed research areas in kinase inhibitor discovery, agrochemical development, and materials science represent just the initial foray into the potential applications of this molecule. As synthetic routes are optimized and its reactivity is further characterized, 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene is poised to become a valuable tool for researchers pushing the boundaries of chemical innovation.

References

- Google Patents. (2004). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.

-

JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

National Institutes of Health. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link]

-

National Institutes of Health. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Difluoro-4-nitrobenzene. Retrieved from [Link]

Sources

- 1. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Visualizer loader [nmrdb.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. 4-Fluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

Synthesis of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene: An Application Note and Detailed Protocol for Researchers

Introduction: The Significance of the Difluoromethoxy Group in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the difluoromethoxy (–OCF₂H) group has garnered considerable attention. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor offer significant advantages in drug design, including enhanced metabolic stability, improved membrane permeability, and favorable alterations in pKa.[1] The title compound, 1-(difluoromethoxy)-4-fluoro-2-nitrobenzene, serves as a valuable building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly in the development of agrochemicals and therapeutics targeting a range of diseases.[2] The presence of the nitro group provides a versatile handle for further chemical transformations, such as reduction to an amine, which opens pathways to a diverse array of derivatives.[3]

This application note provides a comprehensive guide for the synthesis of 1-(difluoromethoxy)-4-fluoro-2-nitrobenzene, commencing with the preparation of the key precursor, 4-fluoro-2-nitrophenol, followed by a detailed protocol for the difluoromethoxylation reaction. The causality behind experimental choices, safety considerations, and detailed characterization are elucidated to ensure a reproducible and safe laboratory practice.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-(difluoromethoxy)-4-fluoro-2-nitrobenzene is most effectively achieved through a two-step process. The first step involves the nitration of commercially available 4-fluorophenol to yield the essential precursor, 4-fluoro-2-nitrophenol. The subsequent step is the O-difluoromethylation of this phenol using a suitable difluorocarbene source, a reaction that requires careful control of conditions to achieve a good yield.

Sources

The Strategic Application of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene in Modern Medicinal Chemistry

Introduction: A Building Block of Strategic Importance

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design.[1][2] Among the vast arsenal of fluorinated building blocks, 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene emerges as a uniquely valuable synthon for medicinal chemists.[3][4] Its carefully orchestrated arrangement of functional groups—a difluoromethoxy group, a synthetically versatile nitro group, and a reactive fluorine atom—provides a powerful platform for the construction of complex and highly functionalized therapeutic agents. The presence of the difluoromethoxy group, in particular, is known to enhance metabolic stability and bioavailability, key determinants in the efficacy of drug candidates.[5] This guide provides an in-depth exploration of the applications of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene in medicinal chemistry, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Strategic Advantages

The utility of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene as a building block is deeply rooted in its physicochemical properties. The table below summarizes its key characteristics.

| Property | Value |

| IUPAC Name | 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene |

| Molecular Formula | C₇H₄F₃NO₃ |

| Molecular Weight | 211.11 g/mol |

| Appearance | Pale yellow solid or oil |

| Key Reactive Sites | Activated aromatic fluorine, Nitro group |

The strong electron-withdrawing nature of the nitro group and the fluorine atom activates the benzene ring towards nucleophilic aromatic substitution (SNAr), making the C4-fluorine an excellent leaving group.[6] This predictable reactivity allows for the facile introduction of a wide range of nucleophiles, a critical step in the assembly of diverse molecular scaffolds.

Core Applications in Drug Discovery: The Synthesis of Kinase Inhibitors

A primary application of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene is in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[6][7] Many kinase inhibitors feature a substituted aniline core that serves as a crucial hinge-binding motif within the ATP-binding site of the kinase.[6] 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene is an ideal starting material for constructing these vital aniline intermediates.

The general synthetic strategy involves two key transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine at the C4 position is displaced by a nucleophile, typically an amine, to introduce a key pharmacophoric element.

-

Nitro Group Reduction: The nitro group is then reduced to the corresponding aniline, which can be further functionalized.

This two-step process provides a modular and efficient route to a wide array of substituted anilines, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Caption: General synthetic utility of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene.

Detailed Experimental Protocols

The following protocols are provided as a guide for the key synthetic transformations involving 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene.

Protocol 1: Nucleophilic Aromatic Substitution with a Primary Amine

This protocol details a general procedure for the SNAr reaction between 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene and a primary amine.

Materials:

-

1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene

-

Primary amine of choice

-

N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene (1.0 eq) in DMSO (0.2 M), add the primary amine (1.1 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired substituted nitrobenzene intermediate.[8]

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMSO or DMF are used to dissolve the reactants and facilitate the SNAr reaction.

-

Base: A non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃ is used to scavenge the HF byproduct, driving the reaction to completion.

-

Temperature: Elevated temperatures are often required to overcome the activation energy of the SNAr reaction.

Caption: Workflow for the SNAr reaction.

Protocol 2: Reduction of the Nitro Group to an Aniline

This protocol describes a general method for the reduction of the nitro group of the intermediate synthesized in Protocol 1.

Materials:

-

Substituted nitrobenzene intermediate

-

Iron powder (Fe)

-

Ammonium Chloride (NH₄Cl)

-

Ethanol

-

Water

-

Celite

Procedure:

-

To a suspension of the substituted nitrobenzene intermediate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the desired aniline product.

Causality Behind Experimental Choices:

-

Reducing Agent: Iron powder in the presence of a mild acid (generated from NH₄Cl in water) is a classic and effective method for the reduction of aromatic nitro groups.

-

Solvent System: The ethanol/water mixture ensures the solubility of both the organic substrate and the inorganic reagents.

-

Filtration: Filtration through Celite is necessary to remove the fine iron particles and iron oxides from the reaction mixture.

The Role of the Difluoromethoxy Group in Modulating Pharmacological Properties

The difluoromethoxy (-OCHF₂) group is a bioisostere of the methoxy (-OCH₃) and hydroxyl (-OH) groups, but it offers several distinct advantages in drug design:

-

Increased Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the difluoromethoxy group more resistant to oxidative metabolism by cytochrome P450 enzymes.[5]

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby functional groups, which can influence protein-ligand interactions.[2]

-

Enhanced Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.[2][9]

-

Conformational Effects: The difluoromethoxy group can influence the conformation of the molecule, potentially leading to more favorable binding to the target protein.[2]

Conclusion

1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene is a highly valuable and versatile building block in medicinal chemistry. Its well-defined reactivity allows for the efficient synthesis of complex molecular scaffolds, particularly the substituted aniline cores of kinase inhibitors. The strategic incorporation of the difluoromethoxy group offers significant advantages in optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this powerful synthon in their quest for novel therapeutics.

References

- BenchChem. Applications of 1-fluoro-4-nitrobenzene in Pharmaceutical Intermediate Synthesis.

- RCSB PDB. Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH.

- MDPI. Pharmacological and Predicted Activities of Natural Azo Compounds - PMC - NIH.

- BenchChem. An In-Depth Technical Guide to 4-Ethoxy-1-fluoro-2-nitrobenzene.

- PubMed Central. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.

- PubChem. 1-Fluoro-2-nitrobenzene | C6H4FNO2 | CID 73895.

- PubMed. Applications of Fluorine in Medicinal Chemistry.

- NIH. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition.

- BLD Pharm. 1-Fluoro-2-methoxy-4-nitrobenzene | 454-16-0.

- Unibrom Corp. Intermediates 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular building block.

- MDPI. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.

- Fluorochem. High-Purity Chemical Building Blocks for Drug Discovery & Synthesis.

- PubMed. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors.

- Exploring 4-(Difluoromethoxy)nitrobenzene: Properties and Applications.

- NIH. FGFR1 Kinase Inhibitors: Close Regioisomers Adopt Divergent Binding Modes and Display Distinct Biophysical Signatures.

- Halocarbon Life Sciences. Fluorinated Building Blocks.

- Santa Cruz Biotechnology. 4-Fluoro-2-methoxy-1-nitrobenzene | CAS 448-19-1.

- Significance of Fluorine in Medicinal Chemistry: A Review.

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. China Intermediates 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. innospk.com [innospk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ajrconline.org [ajrconline.org]

Application Notes and Protocols for the Selective Reduction of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene

Abstract

This comprehensive guide details the protocols for the selective reduction of the nitro group in 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene to yield the corresponding aniline, a critical building block in pharmaceutical and agrochemical research. We will explore various methodologies, including catalytic hydrogenation and metal-acid reductions, with a deep dive into a robust and scalable protocol using tin(II) chloride. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for this transformation.

Introduction: The Significance of Aromatic Amines

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone of modern organic synthesis.[1] These anilines are pivotal intermediates in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, dyes, and polymers. The target molecule of this guide, 2-amino-1-(difluoromethoxy)-4-fluorobenzene, is of particular interest due to the presence of fluorine-containing functional groups, which are known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. The selective and efficient synthesis of this aniline is therefore a key step in the development of novel therapeutic agents.

Comparative Analysis of Reduction Methodologies

Several methods are available for the reduction of aromatic nitro groups, each with its own set of advantages and disadvantages.[2] The choice of method is often dictated by the presence of other functional groups on the aromatic ring, as well as considerations of cost, scale, and safety.

| Method | Catalyst/Reagent | Advantages | Potential Challenges |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High efficiency, clean reaction | Potential for dehalogenation, requires specialized equipment for handling H₂ gas |

| Metal-Acid Reduction | Fe/HCl or SnCl₂/HCl | Good functional group tolerance, cost-effective | Stoichiometric amounts of metal required, often requires acidic workup |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Milder conditions than direct hydrogenation, avoids H₂ gas | Catalyst cost, potential for side reactions |

| Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄) | Mild conditions, avoids heavy metals | Can require specific solvent systems and elevated temperatures |

For the specific case of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene, the presence of a fluorine atom on the aromatic ring necessitates careful consideration of the reduction method. While catalytic hydrogenation with palladium on carbon (Pd/C) is a highly efficient method for nitro group reduction, it carries a risk of dehalogenation, particularly with more reactive halogens like bromine and iodine.[3] Although the carbon-fluorine bond is generally more robust, the potential for this side reaction cannot be entirely dismissed, especially under harsh conditions. Raney Nickel is often a suitable alternative to Pd/C in cases where dehalogenation is a concern.[3][4]

Metal-acid reductions, such as those employing iron in hydrochloric acid (Fe/HCl) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl), are classic and reliable methods that are generally compatible with a wide range of functional groups, including halogens.[3][5] The Fe/HCl system is particularly cost-effective and the reaction can be self-sustaining.[6][7] SnCl₂ is also a mild and effective reducing agent for this transformation.[8][9]

Transfer hydrogenation, using a hydrogen donor like ammonium formate in the presence of a catalyst such as Pd/C, offers a milder alternative to direct hydrogenation with hydrogen gas.[10][11][12] This method can sometimes offer improved selectivity.

Given the considerations for functional group tolerance and operational simplicity in a laboratory setting, the use of tin(II) chloride (SnCl₂) in a protic solvent is presented here as a primary, robust protocol.

Mechanistic Insight: The Reduction of a Nitro Group with SnCl₂

The reduction of a nitro group to an amine by tin(II) chloride is a stepwise process involving a series of electron and proton transfers. The acidic environment facilitates the reaction.

Caption: Stepwise reduction of a nitro group.

Detailed Experimental Protocol: Reduction using Tin(II) Chloride

This protocol provides a detailed procedure for the reduction of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene to 2-amino-1-(difluoromethoxy)-4-fluorobenzene using tin(II) chloride dihydrate.

Materials and Reagents

| Reagent | Grade | Supplier |

| 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene | ≥98% | Commercially Available |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | ≥98% | Commercially Available |

| Concentrated Hydrochloric Acid (HCl) | 37% | Commercially Available |

| Ethanol (EtOH) | Anhydrous | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Prepared in-house | |

| Brine (Saturated NaCl solution) | Prepared in-house | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Workflow

Caption: Workflow for SnCl₂ reduction.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene (1.0 eq) in ethanol (10 mL per gram of starting material).

-

Addition of Reagents: To the stirred solution, add tin(II) chloride dihydrate (4.0 - 5.0 eq) in one portion. Carefully add concentrated hydrochloric acid (2.0 - 3.0 eq) dropwise. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup - Quenching and Basification: Cool the reaction mixture to room temperature. Slowly pour the mixture over crushed ice and carefully basify with a saturated solution of sodium bicarbonate until the pH is approximately 8-9. Be cautious as this will cause gas evolution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary, eluting with a hexane/ethyl acetate gradient.

Alternative Protocol: Catalytic Transfer Hydrogenation

For substrates that may be sensitive to the acidic conditions of the SnCl₂ reduction, catalytic transfer hydrogenation is a viable alternative.

Reagents

-

1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene

-

Palladium on carbon (10 wt. % Pd/C)

-

Ammonium formate

-

Methanol

Abbreviated Procedure

-

Dissolve the nitroaromatic in methanol.

-

Add 10 wt. % Pd/C (typically 5-10 mol %).

-

Add ammonium formate (4-6 equivalents) portion-wise.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and perform a standard aqueous workup.

Troubleshooting and Safety Considerations

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reagent, low temperature, or short reaction time. | Increase the equivalents of SnCl₂, ensure the reaction reaches reflux, and extend the reaction time.[13] |

| Formation of Side Products | Over-reduction or side reactions due to high temperatures. | Monitor the reaction closely and avoid unnecessarily long reaction times or excessive heat.[13] |

| Difficult Workup | Formation of tin salts that are difficult to filter. | Ensure complete basification during the quench to precipitate tin hydroxides. Dilution with more solvent may also help. |

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

The addition of hydrochloric acid is exothermic and should be done carefully.

-

The quenching and basification step produces gas and should be performed slowly and with caution.

Conclusion

The reduction of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene to the corresponding aniline is a critical transformation in the synthesis of valuable fluorinated compounds. The presented protocol using tin(II) chloride offers a reliable and scalable method with good functional group tolerance. For sensitive substrates, catalytic transfer hydrogenation provides a milder alternative. Careful execution of these protocols will enable researchers to efficiently access this important synthetic intermediate.

References

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]

-

Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

-

Ghorbani-Vaghei, R., & Amiri, M. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11285-11294. [Link]

-

Li, H., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2), 163-168. [Link]

-

Das, B., et al. (2006). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. SYNLETT, 2006(12), 1885-1888. [Link]

-

Chemistry Stack Exchange. (2019). Preference for tin or iron in the reduction of nitrobenzene. [Link]

-

Brainly.in. (2024). reduction of nitrobenzene using fe and hcl is preferred over sn and hcl. why. [Link]

-

Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]

-

Zhang, T., et al. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Molecules, 28(7), 3185. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. [Link]

-

PubMed Central (PMC). (2024). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. [Link]

-

PubMed. (2000). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. [Link]

-

Frontiers. (2022). Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. [Link]

Sources

- 1. Frontiers | Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review [frontiersin.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. brainly.in [brainly.in]

- 8. researchgate.net [researchgate.net]

- 9. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purity Analysis of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. As a critical intermediate in the synthesis of complex pharmaceuticals and agrochemicals, ensuring the purity of this compound is paramount for the safety and efficacy of the final product.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format, alongside validated experimental protocols.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries encountered during the analysis of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene.

Q1: What are the most probable impurities I should expect in my sample?

A: Impurities typically originate from the synthetic route. The most common synthesis involves the nitration of 1,4-difluorobenzene to yield 1,4-difluoro-2-nitrobenzene, followed by a nucleophilic aromatic substitution (SNAr) with a difluoromethoxy source.[3][4] Therefore, you should anticipate:

-

Unreacted Starting Materials: Primarily 1,4-difluoro-2-nitrobenzene.

-

Isomeric Byproducts: While the nitro group strongly directs the substitution to the ortho position, trace amounts of other isomers, such as 2-(difluoromethoxy)-4-fluoro-1-nitrobenzene, could form.

-

Side-Reaction Products: Over-nitration of the initial starting material can lead to dinitro-isomers. Hydrolysis of the difluoromethoxy group back to a hydroxyl group under certain pH conditions is also possible.

-

Residual Solvents and Reagents: Solvents used during synthesis and purification (e.g., DMSO, DMF, ethyl acetate) and residual phase-transfer catalysts can be present.

Q2: My sample of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene is darker than expected. What could this indicate?

A: The pure compound is typically a light yellow solid or liquid.[5] A darker color, such as dark yellow or brown, often suggests the presence of trace impurities. This could be due to:

-

Degradation Products: Nitroaromatic compounds can be sensitive to light and heat, potentially forming colored degradation products. Proper storage in a cool, dark, and well-ventilated place is crucial.[6]

-

Oxidized Species: Exposure to air during workup or storage can lead to the formation of oxidized impurities.

-

Residual Nitrating Agents: Incomplete quenching of the nitrating mixture from the first synthetic step can leave highly reactive and colored species.

Q3: What is the most reliable analytical technique for routine purity checks?

A: For routine quality control and purity assessment, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry standard.[7][8] Its robustness, high resolution, and sensitivity make it ideal. The nitroaromatic structure contains a strong chromophore, allowing for excellent detection at wavelengths around 254 nm. This method provides a reliable percentage purity based on peak area normalization.[9]

Q4: I have an unknown peak in my chromatogram. How can I definitively identify it?

A: To identify an unknown impurity, you need a technique that provides structural information. The gold standard is Mass Spectrometry (MS) , typically coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[8][10]

-

GC-MS is excellent for volatile and thermally stable impurities like residual solvents or low-molecular-weight byproducts.

-

LC-MS is more suitable for less volatile or thermally sensitive compounds, which is common for isomeric byproducts or degradation products. The mass spectrum will provide the molecular weight of the impurity, and its fragmentation pattern can be used to elucidate its structure, often by comparison to known fragmentation pathways or library spectra.[9]

Q5: What are the key safety considerations when handling this compound and its potential impurities?

A: 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene and related nitroaromatic compounds should be handled with care. According to safety data, similar compounds are harmful if swallowed or in contact with skin and can cause irritation.[5][11] Always handle the material in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Section 2: Troubleshooting Guide - Investigating Specific Experimental Issues

This guide provides a structured approach to resolving common analytical challenges.

Issue: Unexpected Peaks in HPLC/GC Analysis

You've run a sample and observed peaks that do not correspond to your product. The key is to systematically identify the source.

Workflow for Troubleshooting Unknown Chromatographic Peaks

Caption: A logical workflow for identifying unknown peaks in a chromatogram.

Summary of Potential Impurities and Identification Strategies

The following table summarizes the most likely impurities, their origin, and the best methods for confirming their presence.

| Impurity Type | Potential Identity | Likely Origin | Primary Identification Method | Secondary Confirmation |

| Starting Material | 1,4-Difluoro-2-nitrobenzene | Incomplete SNAr reaction | HPLC/GC (retention time match) | Spiking experiment; GC-MS |

| Isomeric Byproduct | 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene | Non-selective substitution | LC-MS | Isolation and ¹⁹F or ¹H NMR |

| Side-Reaction | Dinitro-difluorobenzene | Over-nitration of precursor | LC-MS (mass analysis) | - |

| Hydrolysis Product | 4-Fluoro-2-nitrophenol | Water contamination; pH instability | LC-MS | HPLC (retention time shift) |

| Degradation | 4-Fluoro-2-aminophenol derivative | Reduction of nitro group | LC-MS | - |

Section 3: Standard Operating Protocols (SOPs)

These protocols provide validated starting points for your analyses. Optimization may be required for your specific instrumentation and sample matrix.

SOP 1: Purity Determination by HPLC-UV

-

Principle: This method separates the target compound from its non-volatile impurities based on their differential partitioning between a reversed-phase stationary phase and a polar mobile phase. Purity is calculated via area normalization.[9]

-

Instrumentation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size. Rationale: The C18 chemistry provides excellent hydrophobic retention for aromatic compounds.

-

Mobile Phase A: Water with 0.1% Formic Acid. Rationale: The acid improves peak shape for polar analytes.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 40% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm. Rationale: The nitroaromatic core has a strong absorbance at this wavelength.

-

Injection Volume: 10 µL.

-

-

Procedure:

-